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molecular formula C13H15N3O2 B8712000 2-{6-Amino-5-(4-methylphenyl)-pyrimidin-4-yloxy}ethanol CAS No. 169677-36-5

2-{6-Amino-5-(4-methylphenyl)-pyrimidin-4-yloxy}ethanol

Cat. No. B8712000
M. Wt: 245.28 g/mol
InChI Key: VYBWOLREYOQAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728706

Procedure details

A mixture of 2-{6-azido-5-(4-methylphenyl)pyrimidin-4-yloxy}-ethanol (19.6 g), 10% palladium-carbon (50% moist) (4.0 g) and ethanol (240 ml) is subjected to catalytic hydrogenation at room temperature under hydrogen atmosphere (1 atm) for one hour. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is recrystallized from ethyl acetate/n-hexane to give 2-{6-amino-5-(4-methylphenyl)pyrimidin-4-yloxy}ethanol (15.9 g).
Name
2-{6-azido-5-(4-methylphenyl)pyrimidin-4-yloxy}-ethanol
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[N:9]=[CH:8][N:7]=[C:6]([O:10][CH2:11][CH2:12][OH:13])[C:5]=1[C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=1)=[N+]=[N-]>[C].[Pd].C(O)C>[NH2:1][C:4]1[N:9]=[CH:8][N:7]=[C:6]([O:10][CH2:11][CH2:12][OH:13])[C:5]=1[C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
2-{6-azido-5-(4-methylphenyl)pyrimidin-4-yloxy}-ethanol
Quantity
19.6 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=C(C(=NC=N1)OCCO)C1=CC=C(C=C1)C
Name
palladium-carbon
Quantity
4 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is subjected to catalytic hydrogenation at room temperature under hydrogen atmosphere
CUSTOM
Type
CUSTOM
Details
for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ethyl acetate/n-hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NC=N1)OCCO)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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